N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE
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Overview
Description
N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of sulfonamide and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with a thiol to form the corresponding sulfide. This intermediate is then reacted with an ethylamine derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The sulfanyl groups may also interact with cellular components, disrupting normal cellular processes. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)methyl Oxamic Acid
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual sulfanyl and sulfonamide groups make it versatile for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S3/c1-22-13-3-5-14(6-4-13)24(20,21)19-8-9-23-11-12-2-7-15(17)16(18)10-12/h2-7,10,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMOTLZUHEVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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